molecular formula C10H14N2O2 B13225207 ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13225207
M. Wt: 194.23 g/mol
InChI Key: ROIJVYIKCFETSW-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate ( 1658467-53-8 ) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol , features a fused bicyclic structure that serves as a versatile scaffold for the synthesis of diverse biologically active molecules. The imidazo[1,5-a]pyridine core is a privileged structure in the design of pharmaceutical compounds. Researchers utilize this specific ester derivative primarily as a key building block for the construction of more complex molecules. Its synthetic value is demonstrated in its potential application for preparing inhibitors of the beta-secretase (BACE) enzyme , a prominent target in Alzheimer's disease research. Furthermore, heterocyclic scaffolds like this one are often investigated for their utility in Dimroth Rearrangement chemistry , a reaction widely employed in the synthesis of various kinase inhibitors, including 4-anilinoquinazolines and 4-aminopyrimidines that target the epidermal growth factor receptor (EGFR) . This product is intended For Research Use Only and is strictly not for medicinal, diagnostic, or personal use. Researchers can leverage this compound to develop novel therapeutic agents for conditions such as central nervous system disorders and oncology, making it a valuable tool for advancing pharmaceutical development projects.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJVYIKCFETSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

One-Pot Annulation Using Pyridyl Ketones and Ethyl Glyoxylate

A prominent and efficient method to synthesize this compound involves a magnesium nitride (Mg3N2)-assisted one-pot annulation reaction. This method uses 2-pyridyl ketones as key substrates, which undergo dehydrative cyclization with ethyl glyoxylate under controlled conditions.

Procedure Highlights:
  • Reactants: 2-pyridyl ketone, Mg3N2, ethyl glyoxylate
  • Solvent system: Ethanol-water mixture (8:2 ratio) provides optimal yields
  • Temperature: Moderate heating at 80 °C
  • Reaction time: Approximately 4 hours
  • Reaction vessel: Sealed tube to improve conversion efficiency
Yield and Efficiency:
  • Yields up to 92% have been reported under optimized conditions
  • The reaction tolerates a wide variety of substituents on the pyridyl ketone, including alkyl, aryl, and heteroaryl groups, without significant impact on yield or reaction rate
  • The method is scalable up to multi-gram quantities without loss of efficiency
Entry Solvent Time (h) Temp (°C) Yield (%)
1 Ethanol-water (8:2) 4 80 92
2 Ethanol 8 60 80
3 Methanol-water (8:2) 4 60 85
4 Ethanol 24 25 48

Table 1: Selected reaction conditions and yields for the Mg3N2-assisted one-pot synthesis of imidazo[1,5-a]pyridine derivatives including this compound.

Stepwise Synthesis via Hydrazide Intermediates

Another approach involves the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide intermediates, which are subsequently condensed with ketones to form the imidazo ring system.

Procedure Highlights:
  • Starting materials: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives
  • Condensation with ketones in ethanol under reflux with catalytic sulfuric acid
  • Reaction time: Approximately 6 hours
  • Isolation: Precipitates formed upon cooling are filtered and recrystallized

This method is versatile for synthesizing various substituted imidazo[1,2-a]pyridine carboxylates but can be adapted for the imidazo[1,5-a]pyridine core with appropriate precursors.

Catalytic Cyclization Using Aminopyridines and β-Dicarbonyl Compounds

Although more commonly applied to pyrazolo[1,5-a]pyridines, related heterocycles can be synthesized via catalytic cyclization involving N-amino-2-iminopyridines and β-dicarbonyl compounds in the presence of acetic acid and oxygen atmosphere.

Comparative Analysis of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Scalability Notes
Mg3N2-Assisted One-Pot Annulation 2-pyridyl ketone + ethyl glyoxylate Ethanol-water, 80 °C, 4 h 80 - 92 High Efficient, broad substrate scope, scalable
Hydrazide Condensation Ethyl imidazopyridine carboxylate + ketones Reflux in ethanol, 6 h Moderate Moderate Requires intermediate preparation
Catalytic Cyclization N-amino-2-iminopyridines + β-diketones Ethanol + acetic acid, 130 °C, 18 h Moderate Moderate Oxidative conditions, longer reaction time

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Modifications: The triazolo[4,3-a]pyrimidine derivative (452.5 g/mol) replaces the imidazo-pyridine core with a triazole-pyrimidine system, increasing aromatic surface area and enabling stronger intermolecular interactions (e.g., π-stacking). The trifluoromethyl-substituted imidazo-pyrazinone () introduces a pyrazinone ring, altering electronic properties via electron-withdrawing CF3 groups.

Substituent Effects: Bromine: The brominated analog (273.13 g/mol) facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, making it a key intermediate for functionalization. Aminomethyl and Hydrochloride Salt: The dihydrochloride salt (273.19 g/mol) enhances water solubility, critical for in vivo bioavailability.

Ester Group Variations :

  • Methyl vs. ethyl esters minimally affect molecular weight but alter lipophilicity (logP). Methyl esters (e.g., ) are slightly more polar than ethyl analogs.

Biological Activity

Introduction

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including relevant data from case studies, structure-activity relationships (SAR), and pharmacokinetic profiles.

This compound belongs to the imidazopyridine class of compounds. Its structure features a fused imidazole and pyridine ring system that contributes to its biological activity. The compound can be synthesized through various methods involving the reaction of substituted pyridines with carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds derived from imidazo[1,5-a]pyridine have shown significant antiproliferative effects against various cancer cell lines:

  • Table 1: Antiproliferative Activity of Imidazo[1,5-a]pyridine Derivatives
CompoundCell LineGI50 (µM)
28cHCT116 (Colon Cancer)2.30
40fHeLa (Cervical Cancer)0.070
18MV4-11 (AML)0.299

These findings indicate that this compound and its derivatives possess significant anticancer properties that warrant further investigation.

GSK-3β Inhibition

The compound has been explored as a GSK-3β inhibitor. GSK-3β is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that imidazo[1,5-a]pyridine derivatives exhibit nanomolar inhibition activity against GSK-3β:

  • Table 2: GSK-3β Inhibition Potency
CompoundIC50 (nM)CNS Permeability
IMID 1100Poor
IMID 250Moderate

While some derivatives showed promising inhibition rates, their central nervous system (CNS) permeability was generally low, which poses challenges for therapeutic applications.

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties. A focused set of compounds was tested against Mycobacterium tuberculosis with results indicating potent activity:

  • Table 3: Antimycobacterial Activity
CompoundMIC (µM)
9≤0.006
12≤0.006
18≤0.006

These results suggest that this compound may serve as a lead compound for developing new antitubercular agents.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various imidazo[1,5-a]pyridine derivatives to identify key structural features responsible for biological activity. Modifications at specific positions on the imidazole and pyridine rings significantly influenced potency and selectivity against targets such as GSK-3β and cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies have been performed to assess the absorption and metabolism of this compound. The results indicated moderate oral bioavailability and stability in liver microsomes:

  • Table 4: Pharmacokinetic Profile
CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)t1/2 (h)
134111815
183850337ND

These pharmacokinetic parameters are crucial for evaluating the therapeutic potential of this compound in clinical settings.

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